molecular formula C28H32N4O6 B11523814 4,4'-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one]

4,4'-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one]

Cat. No.: B11523814
M. Wt: 520.6 g/mol
InChI Key: BPLICWXNVPPLFE-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] is a complex organic compound with the molecular formula C28H32N4O6 This compound features a piperazine ring linked to two pyrrolidinone moieties, each substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Pyrrolidinone Groups: The pyrrolidinone moieties are introduced via a nucleophilic substitution reaction. This involves the reaction of piperazine with 1-(4-methoxyphenyl)-2-pyrrolidinone in the presence of a suitable base such as sodium hydride.

    Final Coupling: The final step involves the coupling of the intermediate products to form the desired bis-compound. This is typically achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moieties, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone moieties.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The methoxyphenyl groups are particularly interesting for their interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Piperazine-1,4-diyl)bis(3-ethoxycyclobut-3-ene-1,2-dione): Similar in having a piperazine core but differs in the attached functional groups.

    5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Contains a piperazine ring but with dithiol-3-one groups instead of pyrrolidinone moieties.

Uniqueness

The uniqueness of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] lies in its combination of a piperazine core with methoxyphenyl-substituted pyrrolidinone groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H32N4O6

Molecular Weight

520.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C28H32N4O6/c1-37-23-7-3-21(4-8-23)31-17-19(15-25(31)33)27(35)29-11-13-30(14-12-29)28(36)20-16-26(34)32(18-20)22-5-9-24(38-2)10-6-22/h3-10,19-20H,11-18H2,1-2H3

InChI Key

BPLICWXNVPPLFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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